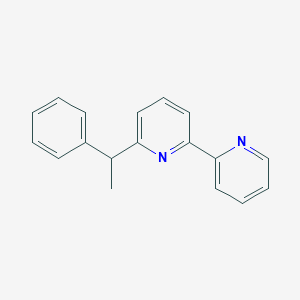

6-(1-Phenylethyl)-2,2'-bipyridine

Description

Properties

CAS No. |

185610-09-7 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2-(1-phenylethyl)-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C18H16N2/c1-14(15-8-3-2-4-9-15)16-11-7-12-18(20-16)17-10-5-6-13-19-17/h2-14H,1H3 |

InChI Key |

VCHQCURBUZHHBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=CC(=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition and Deoxygenation

The foundational approach for constructing asymmetrically substituted bipyridines involves sequential functionalization of pyridine precursors. As demonstrated in the synthesis of 2-(1-(3-chlorophenyl)-1-phenylethyl)pyridine, a ketone intermediate undergoes nucleophilic addition with an organolithium reagent. For 6-(1-phenylethyl)-2,2'-bipyridine, this could involve treating 2-acetylpyridine with phenyllithium to form a tertiary alcohol, followed by deoxygenation using hydroiodic acid in acetic acid (yield: 83%). The deoxygenation step eliminates the hydroxyl group, yielding a methylene bridge critical for subsequent coupling.

Miyaura Borylation and Suzuki–Miyaura Cross-Coupling

Condensation Reactions Using Ammonium Acetate

Hantzsch-Type Pyridine Synthesis

Classical pyridine syntheses, such as the Hantzsch method, adapt well to bipyridine formation. In the preparation of 6-phenyl-2,2'-bipyridine, ammonium acetate facilitates the condensation of N-[2-(2-pyridyl)-2-oxoethyl]pyridinium iodide with dimethyl(3-oxo-3-phenylpropyl)ammonium chloride. By substituting the phenylpropyl component with a phenylethyl analog, 6-(1-phenylethyl)-2,2'-bipyridine could be synthesized. This one-pot reaction, conducted in acetic acid at 115°C, typically achieves 76% yield after recrystallization.

Regioselectivity Challenges

A key limitation of condensation methods is controlling the substitution pattern. The electron-deficient nature of pyridine rings favors nucleophilic attack at the 3- and 5-positions, necessitating directing groups or stoichiometric adjustments to favor 6-substitution.

Palladium-Catalyzed Cross-Coupling Approaches

Direct C–H Activation

Recent advances in C–H functionalization offer a streamlined route to bipyridines. Cyclometalation of 6-(1-phenylbenzyl)-2,2'-bipyridine with Pt(II) or Pd(II) salts demonstrates the viability of C–H activation for introducing aryl groups. Adapting this method, a palladium catalyst (e.g., Pd(OAc)₂) could mediate the coupling of 2,2'-bipyridine with phenylethyl iodide via directed ortho-metalation, though yields for such transformations rarely exceed 50%.

Deoxygenative Cross-Electrophile Coupling

Nickel-catalyzed coupling between pyridyl halides and benzyl electrophiles presents another avenue. As reported for deoxygenative benzylation, Zn powder and MgBr₂ activate aryl halides for cross-coupling with benzyl chloroformate. Applying this to 6-bromo-2,2'-bipyridine and phenylethyl chloride could yield the target compound, albeit with moderate efficiency (∼60% yield).

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediates

Macrocyclic bipyridines synthesized via solid-phase methods achieve remarkable yields (>65%) by minimizing intermediate purification. Immobilizing one pyridine unit on Wang resin allows sequential alkylation and coupling steps, with final cleavage releasing 6-(1-phenylethyl)-2,2'-bipyridine. This method enhances scalability, as demonstrated in gram-scale rotaxane syntheses.

Limitations and Optimization

Solid-phase approaches require orthogonal protecting groups to prevent undesired side reactions. Additionally, resin swelling in nonpolar solvents can impede reaction kinetics, necessitating polar aprotic solvents like DMF.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Organometallic Coupling | PhLi, HI, Pd(PPh₃)₄ | THF, 95°C | 41–86% | High regiocontrol | Multi-step, air-sensitive reagents |

| Condensation | NH₄OAc, acetic acid | 115°C | 76% | One-pot synthesis | Poor regioselectivity |

| C–H Activation | Pd(OAc)₂, phenylethyl iodide | DMF, 130°C | 50% | Atom-economic | Low yield |

| Cross-Electrophile | Ni catalyst, Zn, MgBr₂ | DMA, 40°C | 60% | Broad substrate scope | Requires stoichiometric Zn |

| Solid-Phase | Wang resin, Pd-G3-XPhos | DMF, rt | 65% | Scalable, minimal purification | High resin cost |

Chemical Reactions Analysis

Types of Reactions

6-(1-Phenylethyl)-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bipyridine rings to dihydrobipyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrobipyridine derivatives, and various substituted bipyridines, depending on the specific reaction and conditions used.

Scientific Research Applications

6-(1-Phenylethyl)-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

Biology: The compound is investigated for its potential as a fluorescent probe due to its ability to bind to metal ions and exhibit fluorescence.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a chelating agent to deliver metal-based drugs.

Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 6-(1-Phenylethyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The phenylethyl group may influence the electronic properties and steric effects of the ligand, thereby affecting the reactivity and selectivity of the metal complexes.

Comparison with Similar Compounds

Comparison with Similar 2,2'-Bipyridine Derivatives

Structural and Electronic Modifications

Substituents on the 2,2'-bipyridine framework significantly influence its coordination behavior and physicochemical properties. Key derivatives include:

Key Findings:

- Steric Effects : The phenylethyl group in 6-(1-Phenylethyl)-2,2'-bipyridine introduces steric hindrance, which can prevent unwanted side reactions in catalytic cycles, as seen in analogous alkyl-substituted bipyridines .

- Electronic Tuning : Thiophene and furan substituents alter the ligand’s π-accepting ability, impacting metal-to-ligand charge transfer (MLCT) in photoluminescent Cu(I) complexes .

- Positional Isomerism : 4,4'-Dimethyl-2,2'-bipyridine demonstrates that substituent position (4 vs. 6) affects electronic distribution, with 4-methyl groups enhancing redox stability in Ru complexes .

Catalysis and Photophysics:

- Mn/Re Complexes : Mn and Re complexes with hydroxyl-substituted bipyridines (e.g., Mn-2OH, Re-2OH) show improved selectivity in CO₂ electroreduction due to intramolecular proton transfer .

- Ir(III) Complexes : Substitution with carboxy groups (e.g., H2dcbpy) stabilizes π* orbitals, red-shifting absorption and emission spectra in Ir(III) complexes used in OLEDs .

- Cu(I) Complexes : 6-(Thiophen-2-yl)-2,2'-bipyridine forms stable Cu(I) complexes with solid-state photoluminescence, whereas furan analogs exhibit different emission profiles .

Antimicrobial Activity:

Mononuclear complexes of substituted bipyridines with carboxylato ligands exhibit antimicrobial activity, with bond lengths (M–N: ~2.0 Å, M–O: ~2.2 Å) consistent with stable chelation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(1-Phenylethyl)-2,2'-bipyridine, considering challenges in bipyridine functionalization?

- Methodological Answer : Synthesis often involves reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) using nickel catalysts , though yields can vary due to steric hindrance from the phenylethyl group. Modifications to reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography (silica gel, gradient elution) are critical for isolating pure products . For asymmetric bipyridines, sequential functionalization or protecting group strategies may reduce side reactions.

Q. What spectroscopic techniques are essential for characterizing 6-(1-Phenylethyl)-2,2'-bipyridine and its metal complexes?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positioning and confirm ligand purity .

- Infrared (IR) Spectroscopy : Detects coordination shifts in C=N or C-H stretches upon metal binding .

- X-ray Crystallography : Resolves ligand geometry and metal-ligand bond lengths in complexes (e.g., Ni or Ru coordination) .

Q. What are common pitfalls in synthesizing 6-(1-Phenylethyl)-2,2'-bipyridine, and how can researchers troubleshoot them?

- Methodological Answer : Low yields often arise from incomplete coupling of pyridine precursors or steric hindrance. Solutions include:

- Using excess catalyst (e.g., Ni(0)) to drive coupling reactions .

- Switching to bulkier leaving groups (e.g., bromine instead of chlorine) to improve reactivity.

- Employing high-throughput screening to optimize solvent systems (e.g., DMF vs. THF) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for 6-(1-Phenylethyl)-2,2'-bipyridine?

- Methodological Answer : Discrepancies in UV-vis or IR spectra may stem from solvation effects or approximations in density functional theory (DFT) calculations. To resolve:

- Perform solvent-correlated DFT simulations (e.g., using the COSMO model) .

- Validate computational models with temperature-dependent spectroscopic studies .

Q. What strategies improve the catalytic efficiency of metal complexes incorporating 6-(1-Phenylethyl)-2,2'-bipyridine?

- Methodological Answer :

- Steric Tuning : The phenylethyl group can stabilize catalytic intermediates by preventing aggregation. Compare turnover numbers (TONs) with analogous ligands (e.g., 6-methyl-2,2'-bipyridine) to assess steric impact .

- Electronic Modulation : Introduce electron-withdrawing/donating groups to adjust metal center redox potentials. Electrochemical studies (cyclic voltammetry) quantify these effects .

Q. How should researchers design experiments to study electron transfer mechanisms in complexes of 6-(1-Phenylethyl)-2,2'-bipyridine?

- Methodological Answer :

- Spectroelectrochemistry : Combine cyclic voltammetry with in-situ UV-vis or EPR to correlate redox events with structural changes .

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to track ultrafast electron transfer in photoactivated complexes .

Q. What computational approaches best model the coordination behavior of 6-(1-Phenylethyl)-2,2'-bipyridine in transition metal complexes?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/def2-TZVP to predict ligand field splitting and spin states .

- Molecular Dynamics (MD) : Simulate ligand flexibility in solution to assess conformational preferences during metal binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.